L-N-Boc-5-fluorotryptophane

Vue d'ensemble

Description

Synthesis Analysis

The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

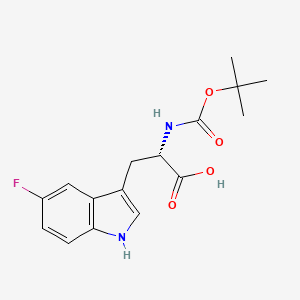

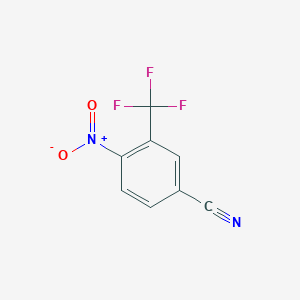

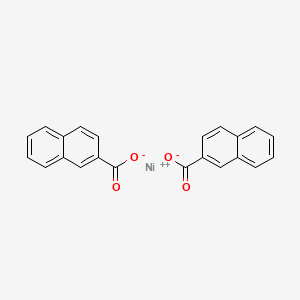

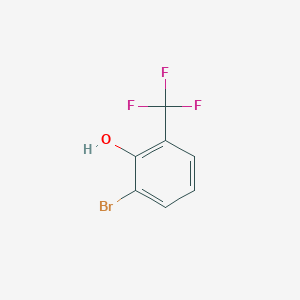

The L-N-Boc-5-fluorotryptophan molecule contains a total of 43 bonds . There are 24 non-H bond(s), 12 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) .Chemical Reactions Analysis

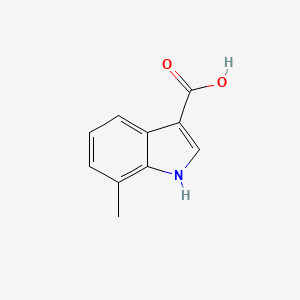

The mechanism of action of L-N-Boc-5-fluorotryptophan is related to its unique properties. The 5-fluoro group in the indole ring of the tryptophan molecule alters the electronic properties of the molecule, making it more polar and hydrophilic.Physical And Chemical Properties Analysis

L-N-Boc-5-fluorotryptophan has a molecular formula of C16H19FN2O4 . It contains a total of 42 atoms; 19 Hydrogen atom(s), 16 Carbon atom(s), 2 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Fluorine atom(s) .Applications De Recherche Scientifique

Applications en Recherche Médicale

L-N-Boc-5-fluorotryptophane: a été utilisé dans la construction d'anticorps à chaîne unique, avec des modifications telles que le remplacement des résidus tryptophane par du 5-fluorotryptophane, conçus pour se lier aux antigènes d'une lignée cellulaire érythroleucémique humaine . Il est également utilisé comme analogue de substrat pour étudier les mécanismes enzymatiques par spectroscopie RMN .

Applications en Recherche Environnementale

En recherche environnementale, les propriétés de fluorescence des analogues du tryptophane, y compris le 5-fluorotryptophane, sont étudiées à l'aide de nouvelles techniques spectroscopiques de fluorescence sur une gamme de polarités de solvants. Cela peut aider à comprendre le comportement environnemental et les interactions de ces composés .

Applications en Recherche Industrielle

This compound: est important dans la recherche industrielle, en particulier en génie métabolique pour améliorer la production de L-tryptophane. Des stratégies telles que l'alimentation pseudo-exponentielle et l'alimentation glucose-stat ont été utilisées pour une production optimale de L-tryptophane dans les cultures à haute densité cellulaire .

Mécanisme D'action

Target of Action

L-N-Boc-5-fluorotryptophan primarily targets two enzymes: Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes. Triosephosphate isomerase is involved in glycolysis and gluconeogenesis, while Glutathione S-transferase Mu 1 is involved in the detoxification of electrophilic compounds, including carcinogens, therapeutic drugs, environmental toxins, and products of oxidative stress .

Mode of Action

L-N-Boc-5-fluorotryptophan interacts with its targets by serving as a substrate analogue . This means that it mimics the natural substrate of the enzymes it targets, allowing it to bind to the active site of these enzymes . The presence of the fluorine atom in L-N-Boc-5-fluorotryptophan likely alters the enzyme’s activity, leading to changes in the biochemical processes these enzymes are involved in .

Biochemical Pathways

Given its targets, it is likely that it impacts the pathways involving glycolysis, gluconeogenesis, and the detoxification of various compounds . The downstream effects of these changes would depend on the specific cellular context and the other biochemical pathways that interact with these processes .

Pharmacokinetics

These properties would significantly impact the bioavailability of L-N-Boc-5-fluorotryptophan, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of L-N-Boc-5-fluorotryptophan’s action would depend on the specific changes it induces in the activity of its target enzymes . For example, changes in the activity of Triosephosphate isomerase could affect energy production in cells, while changes in the activity of Glutathione S-transferase Mu 1 could impact the cell’s ability to detoxify various compounds .

Action Environment

The action, efficacy, and stability of L-N-Boc-5-fluorotryptophan can be influenced by various environmental factors. These could include the presence of other compounds that can interact with L-N-Boc-5-fluorotryptophan or its target enzymes, the pH and temperature of the environment, and the specific cellular context

Analyse Biochimique

Cellular Effects

Its analogue, 5-fluorotryptophan, has been used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy

Molecular Mechanism

It is known that the replacement of tryptophan with 5-fluorotryptophan in proteins does not affect the protein motions . The motions that the 5-fluorotryptophan reports on can be significantly faster than the backbone motions . This suggests that L-N-Boc-5-fluorotryptophan could potentially be used as a sensitive probe for studying protein dynamics.

Propriétés

IUPAC Name |

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569641 | |

| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53478-53-8 | |

| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of using L-N-Boc-5-fluorotryptophan in this study?

A1: The research utilizes L-N-Boc-5-fluorotryptophan and other amino acid structural analogs to assess the tolerance of E. coli strains overexpressing the YjeH protein. [] The presence of these analogs in the growth medium likely creates a stressful environment for the bacteria. By observing the growth patterns in the presence of these analogs, researchers can infer the role of YjeH in exporting these compounds and contributing to the bacteria's tolerance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)